9-ethyl-N-[2-(trifluoromethoxy)phenyl]-9H-purin-6-amine
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Overview
Description
9-ethyl-N-[2-(trifluoromethoxy)phenyl]-9H-purin-6-amine is a compound that features a purine core substituted with an ethyl group at the 9-position and a trifluoromethoxyphenyl group at the N-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-ethyl-N-[2-(trifluoromethoxy)phenyl]-9H-purin-6-amine typically involves multi-step organic synthesis. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
For industrial-scale production, the synthesis may involve optimization of reaction conditions to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
9-ethyl-N-[2-(trifluoromethoxy)phenyl]-9H-purin-6-amine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
9-ethyl-N-[2-(trifluoromethoxy)phenyl]-9H-purin-6-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 9-ethyl-N-[2-(trifluoromethoxy)phenyl]-9H-purin-6-amine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with biological membranes and proteins. The purine core can mimic natural nucleotides, enabling the compound to inhibit enzymes involved in nucleotide metabolism .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: N-methyl-3-phenyl-3-[4-(trifluoromethyl) phenoxy] propan-1-amine, used as an antidepressant.
Uniqueness
9-ethyl-N-[2-(trifluoromethoxy)phenyl]-9H-purin-6-amine is unique due to its combination of a purine core with a trifluoromethoxyphenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H12F3N5O |
---|---|
Molecular Weight |
323.27 g/mol |
IUPAC Name |
9-ethyl-N-[2-(trifluoromethoxy)phenyl]purin-6-amine |
InChI |
InChI=1S/C14H12F3N5O/c1-2-22-8-20-11-12(18-7-19-13(11)22)21-9-5-3-4-6-10(9)23-14(15,16)17/h3-8H,2H2,1H3,(H,18,19,21) |
InChI Key |
WHVWKDCVWTZTME-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C(N=CN=C21)NC3=CC=CC=C3OC(F)(F)F |
Origin of Product |
United States |
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